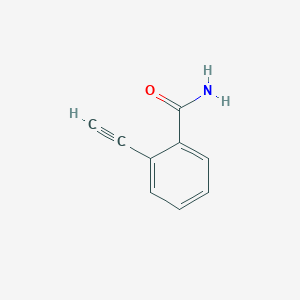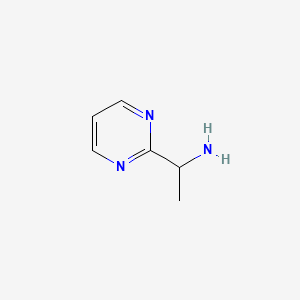
1-(Pyrimidin-2-yl)ethanamine
Overview
Description
“1-(Pyrimidin-2-yl)ethanamine” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as “(S)-1-(Pyrimidin-2-yl)ethanamine” and "(1S)-1-pyrimidin-2-ylethanamine" .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, one study describes the use of 1-(pyridin-2-yl)methanamine-based ruthenium catalysts for the fast transfer hydrogenation of carbonyl compounds . Another study discusses a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)ethanamine” includes a pyrimidine ring attached to an ethanamine group . The InChI code for this compound is “InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1” and the InChIKey is "GVPDKCZQAZOFJX-YFKPBYRVSA-N" .Physical And Chemical Properties Analysis
The molecular weight of “1-(Pyrimidin-2-yl)ethanamine” is 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 123.079647300 g/mol . The topological polar surface area is 51.8 Ų .Scientific Research Applications
Anti-Fibrotic Activity
Compounds related to 1-(Pyrimidin-2-yl)ethanamine have shown promising anti-fibrotic activities. For instance, certain derivatives have been found to present better anti-fibrotic activities than standard treatments, with IC50 values indicating potent efficacy .
Medicinal Chemistry
Pyrimidinone derivatives, which are closely related to 1-(Pyrimidin-2-yl)ethanamine, have a wide spectrum of biological activities. They are known for their anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial properties, making them valuable in medicinal chemistry research .
Synthesis of Novel Compounds
The structure of 1-(Pyrimidin-2-yl)ethanamine allows for the synthesis of novel compounds. These new compounds can be evaluated for various biological activities and potential therapeutic applications .
Future Directions
The future directions for “1-(Pyrimidin-2-yl)ethanamine” could involve further exploration of its synthesis methods and potential applications . The development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol could be one such direction .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets due to their structural similarity to natural nucleotides .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target protein .
Biochemical Pathways
For instance, they are involved in the synthesis of DNA and RNA, regulation of enzymatic reactions, and serve as a source of energy .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, suggesting that they may influence cellular processes such as collagen synthesis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
properties
IUPAC Name |
1-pyrimidin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDKCZQAZOFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717779 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)ethanamine | |
CAS RN |
944906-24-5 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



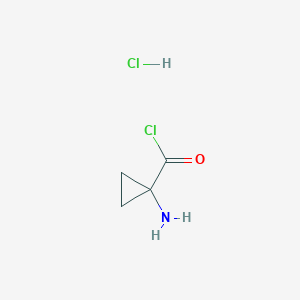
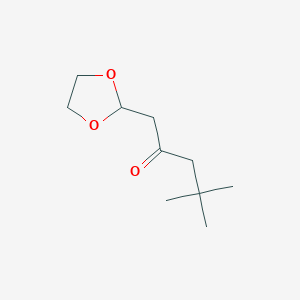
![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1396086.png)


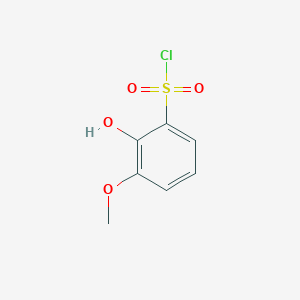
![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)
![4-[2-(Chlorosulfonyl)ethyl]benzoic acid](/img/structure/B1396096.png)

![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)
